molecular formula C11H7Cl2NO B6367975 2-(2,5-Dichlorophenyl)-3-hydroxypyridine CAS No. 1261997-50-5

2-(2,5-Dichlorophenyl)-3-hydroxypyridine

Cat. No.: B6367975
CAS No.: 1261997-50-5
M. Wt: 240.08 g/mol
InChI Key: LXFCOQINEGOBQZ-UHFFFAOYSA-N
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Description

2-(2,5-Dichlorophenyl)-3-hydroxypyridine is a heterocyclic compound featuring a pyridine core substituted with a hydroxyl (-OH) group at the 3-position and a 2,5-dichlorophenyl moiety at the 2-position. The dichlorophenyl group introduces electron-withdrawing effects, which influence the compound’s electronic properties and reactivity. This structural configuration is significant in medicinal chemistry, particularly in the design of bioactive molecules targeting parasitic and microbial diseases.

Properties

IUPAC Name

2-(2,5-dichlorophenyl)pyridin-3-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7Cl2NO/c12-7-3-4-9(13)8(6-7)11-10(15)2-1-5-14-11/h1-6,15H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LXFCOQINEGOBQZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=C(C=CC(=C2)Cl)Cl)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80683032
Record name 2-(2,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.08 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-50-5
Record name 2-(2,5-Dichlorophenyl)pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80683032
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine typically involves the reaction of 2,5-dichlorobenzaldehyde with a suitable pyridine derivative under specific conditions. One common method is the Suzuki–Miyaura coupling reaction, which involves the use of palladium catalysts and boron reagents . The reaction conditions often include the use of a base, such as potassium carbonate, and a solvent like toluene or ethanol.

Industrial Production Methods

Industrial production of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine may involve large-scale application of the Suzuki–Miyaura coupling reaction. This method is favored due to its efficiency and the relatively mild reaction conditions required .

Chemical Reactions Analysis

Types of Reactions

2-(2,5-Dichlorophenyl)-3-hydroxypyridine can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can be reduced to remove the chlorine atoms or to convert the hydroxyl group to a hydrogen atom.

    Substitution: The chlorine atoms can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group can yield a ketone, while substitution of the chlorine atoms can introduce various functional groups.

Scientific Research Applications

2-(2,5-Dichlorophenyl)-3-hydroxypyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Hydroxypyridine Derivatives

  • 3-Hydroxypyridine and 2-Hydroxypyridine: These simpler analogs lack the dichlorophenyl substituent. Microbial studies reveal that 3-hydroxypyridine is metabolized by Achromobacter spp. to 2,5-dihydroxypyridine, which undergoes ring cleavage to form maleamic acid and fumaric acid .
  • 2,5-Dihydroxypyridine :
    A metabolite of hydroxylated pyridines, this compound accumulates during microbial degradation. Its lack of aromatic substituents (e.g., dichlorophenyl) reduces lipophilicity compared to 2-(2,5-Dichlorophenyl)-3-hydroxypyridine, which may impact membrane permeability and bioavailability .

Chalcone and Flavone Derivatives

  • 1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone: A chalcone derivative with a pyridine ring and hydroxyl groups. Solvatochromic analysis indicates distinct electronic transitions compared to flavone derivatives (e.g., cyclized α,β-conjugated double bonds). The dichlorophenyl group in 2-(2,5-Dichlorophenyl)-3-hydroxypyridine introduces stronger electron-withdrawing effects, altering UV-Vis absorption profiles and reactivity in synthetic pathways .

Dichlorophenyl-Containing Analogs

  • C3-Functionalized Indole Derivatives (e.g., 192a/b) :
    These compounds feature 3,4-dichlorophenyl or 2,5-dimethoxyphenyl groups on pyrazolopyridine scaffolds. Structure-activity relationship (SAR) studies show that electron-withdrawing groups (e.g., dichlorophenyl) enhance antileishmanial activity by improving target binding affinity. This suggests that 2-(2,5-Dichlorophenyl)-3-hydroxypyridine’s dichlorophenyl group may similarly optimize bioactivity .

  • N-(6-Trifluoromethylbenzothiazole-2-yl)-2-(3,4-dichlorophenyl)acetamide: A dichlorophenyl-containing acetamide with documented antimicrobial properties.

Pyrrolidine Derivatives

  • 3-(2,5-Dichlorophenyl)pyrrolidine Hydrochloride :
    Shares the 2,5-dichlorophenyl substituent but replaces the pyridine core with a pyrrolidine ring. The saturated pyrrolidine ring likely increases conformational flexibility but reduces aromatic π-π stacking interactions, which are critical for binding to hydrophobic enzyme pockets .

Key Data Tables

Table 1: Structural and Functional Comparison

Compound Core Structure Key Substituents Bioactivity/Stability Notes
2-(2,5-Dichlorophenyl)-3-hydroxypyridine Pyridine -OH (C3), 2,5-dichlorophenyl (C2) High stability; potential antimicrobial activity
3-Hydroxypyridine Pyridine -OH (C3) Rapid microbial degradation to dihydroxypyridine
1-(2,5-Dihydroxyphenyl)-3-pyridine-2-yl-propenone Chalcone Pyridine, dihydroxyphenyl Solvatochromic shifts; precursor to flavones
C3-Indole Derivative 192a Pyrazolopyridine 3,4-Dichlorophenyl Antileishmanial activity (IC50 < 10 µM)

Table 2: Substituent Effects on Bioactivity

Substituent Type Example Compound Impact on Activity
Electron-withdrawing (Cl) 2-(2,5-Dichlorophenyl)-3-hydroxypyridine Enhances target binding and metabolic stability
Electron-donating (OCH3) 2,5-Dimethoxyphenyl derivatives Improves solubility but reduces binding affinity
Hydroxyl (-OH) 3-Hydroxypyridine Increases reactivity and metabolic vulnerability

Research Findings and Implications

  • Metabolic Stability : The dichlorophenyl group in 2-(2,5-Dichlorophenyl)-3-hydroxypyridine likely reduces susceptibility to microbial degradation compared to unsubstituted hydroxypyridines .
  • Bioactivity Optimization : SAR studies on dichlorophenyl-containing analogs highlight the importance of electron-withdrawing groups for enhancing potency against pathogens .
  • Synthetic Versatility: Chalcone derivatives like 1-(2,5-dihydroxyphenyl)-3-pyridine-2-yl-propenone demonstrate the feasibility of modifying pyridine-based scaffolds for diverse applications, including flavone synthesis .

Biological Activity

2-(2,5-Dichlorophenyl)-3-hydroxypyridine is a pyridine derivative with significant biological activity, particularly in the fields of pharmacology and medicinal chemistry. This compound is characterized by its unique structure, which includes a hydroxyl group and a dichlorophenyl moiety, contributing to its diverse biological effects. The exploration of its biological activity has led to insights into its potential therapeutic applications, mechanisms of action, and interactions with various biological targets.

  • Chemical Formula : C10_{10}H7_{7}Cl2_2N1_{1}O
  • Molecular Weight : 232.08 g/mol
  • CAS Number : 1261997-50-5

The biological activity of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine is primarily attributed to its ability to interact with specific enzymes and receptors in biological systems. The compound may exert its effects through:

  • Enzyme Inhibition : It can inhibit enzymes involved in metabolic pathways, which may lead to therapeutic effects in various diseases.
  • Receptor Modulation : The compound may bind to specific receptors, altering their activity and influencing cellular responses.

Antimicrobial Activity

Research has indicated that derivatives of hydroxypyridine compounds exhibit significant antimicrobial properties. For instance:

  • Case Study : A study demonstrated that derivatives similar to 3-hydroxypyridine showed high antimicrobial activity against Bacillus cereus and Candida albicans . This suggests that 2-(2,5-Dichlorophenyl)-3-hydroxypyridine may possess similar properties due to structural similarities.

Antiviral Properties

The compound has also been investigated for its antiviral potential:

  • Mechanism : It is hypothesized that the hydroxyl group plays a critical role in binding to viral proteins or inhibiting viral replication processes.

Neuroprotective Effects

Preliminary studies suggest that derivatives of hydroxypyridine may have neuroprotective effects:

  • Research Findings : Compounds related to 3-hydroxypyridine have shown positive neuroprotective effects in animal models of stroke . This raises the possibility that 2-(2,5-Dichlorophenyl)-3-hydroxypyridine could be beneficial in neurodegenerative conditions.

Structure-Activity Relationship (SAR)

Understanding the SAR of 2-(2,5-Dichlorophenyl)-3-hydroxypyridine is crucial for optimizing its biological activity. Key points include:

  • Substituent Effects : The presence of the dichlorophenyl group significantly enhances the compound's potency compared to other analogs without this substitution.
  • Hydroxyl Group Role : The hydroxyl group is essential for biological activity, influencing solubility and interaction with biological targets.

Comparative Analysis

CompoundBiological ActivityReference
2-(2,5-Dichlorophenyl)-3-hydroxypyridineAntimicrobial, Neuroprotective
3-HydroxypyridineAntimicrobial
4-(2,4-Dichlorophenyl)-6-oxo-2-thioxohexahydropyrimidineAntimicrobial

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